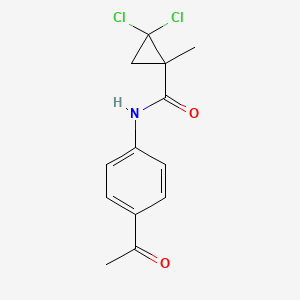![molecular formula C16H24N2O5S B4202032 N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide](/img/structure/B4202032.png)
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide
Descripción general
Descripción
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is a synthetic organic compound with potential applications in various fields such as chemistry, biology, and medicine. This compound is characterized by its complex structure, which includes a sulfonyl group, a methoxy group, and a tetrahydrofuran ring.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide typically involves multiple steps. One common method includes the following steps:
Formation of the sulfonyl group: The starting material, 4-methoxy-3-methylbenzenesulfonyl chloride, is reacted with N-methylglycine in the presence of a base such as triethylamine to form the sulfonylated intermediate.
Introduction of the tetrahydrofuran ring: The intermediate is then reacted with tetrahydrofuran-2-carboxaldehyde under acidic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of automated reactors and continuous flow systems can enhance the efficiency and yield of the production process.
Análisis De Reacciones Químicas
Types of Reactions
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide can undergo various types of chemical reactions, including:
Oxidation: The methoxy group can be oxidized to form a hydroxyl group.
Reduction: The sulfonyl group can be reduced to a sulfide.
Substitution: The methoxy group can be substituted with other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are commonly used.
Substitution: Substitution reactions can be carried out using reagents like sodium hydride or potassium tert-butoxide.
Major Products
Oxidation: Formation of N2-[(4-hydroxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide.
Reduction: Formation of N2-[(4-methoxy-3-methylphenyl)sulfanyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide.
Substitution: Formation of various substituted derivatives depending on the reagent used.
Aplicaciones Científicas De Investigación
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor.
Medicine: Explored for its potential therapeutic effects in treating certain diseases.
Industry: Used in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of N2-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide involves its interaction with specific molecular targets. The sulfonyl group can form strong interactions with enzyme active sites, potentially inhibiting their activity. The methoxy and tetrahydrofuran groups may enhance the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
Similar Compounds
- N~2~-[(4-methoxyphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
- N~2~-[(4-methylphenyl)sulfonyl]-N~2~-methyl-N~1~-(tetrahydro-2-furanylmethyl)glycinamide
Uniqueness
N~2~-[(4-methoxy-3-methylphenyl)sulfonyl]-N~2~-methyl-N-(tetrahydrofuran-2-ylmethyl)glycinamide is unique due to the presence of both the methoxy and methyl groups on the phenyl ring, which can influence its chemical reactivity and biological activity. The combination of these functional groups with the sulfonyl and tetrahydrofuran moieties provides a distinct profile compared to similar compounds.
Propiedades
IUPAC Name |
2-[(4-methoxy-3-methylphenyl)sulfonyl-methylamino]-N-(oxolan-2-ylmethyl)acetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H24N2O5S/c1-12-9-14(6-7-15(12)22-3)24(20,21)18(2)11-16(19)17-10-13-5-4-8-23-13/h6-7,9,13H,4-5,8,10-11H2,1-3H3,(H,17,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LNHKDCBZFLBNQY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)S(=O)(=O)N(C)CC(=O)NCC2CCCO2)OC | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H24N2O5S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![ethyl [(5-{[3-(1-azepanylsulfonyl)benzoyl]amino}-1,3,4-thiadiazol-2-yl)thio]acetate](/img/structure/B4201960.png)
![4-[(2-iodobenzyl)oxy]-3-methoxybenzaldehyde](/img/structure/B4201970.png)
![[5-[[4-(Dimethylamino)phenyl]methylamino]-3-phenyl-1,2,4-triazol-1-yl]-(furan-2-yl)methanone](/img/structure/B4201972.png)
![Methyl 2-[4-(1,3-benzothiazol-2-yl)-2-methoxyphenoxy]acetate](/img/structure/B4201978.png)
![1-(2,3-dichlorophenyl)-3-[(4-methylphenyl)amino]-2,5-pyrrolidinedione](/img/structure/B4201983.png)
![N-(3-acetylphenyl)-2-[(2-chloro-6-fluorobenzyl)thio]acetamide](/img/structure/B4201986.png)



![2-[(methylsulfonyl)amino]-N-{4-[(phenylthio)methyl]phenyl}benzamide](/img/structure/B4202046.png)
![2-[(2,5-dichlorophenyl)sulfonylamino]-N-(2-methoxyphenyl)propanamide](/img/structure/B4202047.png)
![2-[(2-chlorobenzyl)thio]-N-(2-cyclohexyl-1,3-dioxo-2,3-dihydro-1H-isoindol-5-yl)acetamide](/img/structure/B4202055.png)
![N-(1-{5-[(3,4-dichlorobenzyl)sulfanyl]-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl}ethyl)-2-fluorobenzamide](/img/structure/B4202062.png)
![3-[(3-Methylphenyl)methyl]-1-[4-(trifluoromethyl)phenyl]pyrrolidine-2,5-dione](/img/structure/B4202068.png)
